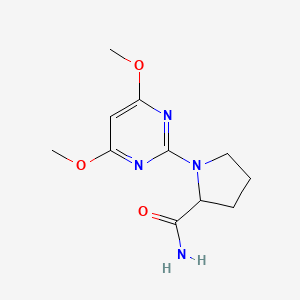![molecular formula C10H14BrN3OS B6448107 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine CAS No. 2640815-54-7](/img/structure/B6448107.png)
5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine, also known as 5-Bromo-2-MS-NMP, is an organic compound that is widely used in scientific research applications. This compound has a wide range of applications, from biochemical and physiological effects to lab experiments.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP has a wide range of scientific research applications. It has been used in the study of protein-DNA interactions, as a tool for studying enzyme-catalyzed reactions, and as a reagent for the synthesis of various biologically active compounds. It can also be used to study the structure and function of proteins, as well as to investigate the activity of enzymes. Additionally, this compound-NMP has been used in the study of DNA-protein interactions, as well as in the study of the structure and function of DNA.
Wirkmechanismus
The mechanism of action of 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP is not yet fully understood. However, it is believed that it works by binding to the target protein or enzyme, resulting in a conformational change that alters the activity of the protein or enzyme. This conformational change can be used to study the structure and function of proteins and enzymes, as well as to investigate the activity of enzymes. Additionally, this compound-NMP can be used to study the structure and function of DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-NMP are not yet fully understood. However, it has been suggested that it may have an inhibitory effect on the activity of some enzymes, as well as a protective effect against oxidative damage. Additionally, this compound-NMP may have an anti-inflammatory effect and may be beneficial in the treatment of some diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP in lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively inexpensive and can be used in a wide range of applications. However, there are some limitations to its use in lab experiments. For example, it is not suitable for use in high-throughput experiments, and it is not suitable for use in vivo experiments. Additionally, it is not suitable for use in long-term experiments, as it is not very stable.
Zukünftige Richtungen
There are many potential future directions for the use of 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP in scientific research. For example, it could be used to study the structure and function of proteins and enzymes, as well as to investigate the activity of enzymes. Additionally, it could be used to study the structure and function of DNA, as well as to investigate the activity of DNA-binding proteins. Additionally, it could be used to study the effects of oxidative damage, as well as to investigate the potential therapeutic uses of this compound. Finally, it could be used to study the effects of environmental toxins, as well as to investigate the potential applications of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP is relatively simple and can be achieved by reacting 5-bromo-2-methylsulfanyl-pyrimidine-4-amine with oxalyl chloride in the presence of a base. The reaction is conducted in an inert atmosphere and is usually carried out at room temperature. The product is then isolated and purified by column chromatography.
Eigenschaften
IUPAC Name |
5-bromo-2-methylsulfanyl-N-(oxolan-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3OS/c1-16-10-13-6-8(11)9(14-10)12-5-7-3-2-4-15-7/h6-7H,2-5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBCOHJSYPMRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NCC2CCCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-fluoro-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6448024.png)
![2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide](/img/structure/B6448036.png)
![1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B6448038.png)

![4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B6448042.png)
![2-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6448050.png)
![3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine](/img/structure/B6448053.png)
![5-bromo-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6448057.png)
![3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6448064.png)
![3-chloro-4-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6448068.png)
![5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine](/img/structure/B6448074.png)
![4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6448082.png)
![1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B6448091.png)
![3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6448102.png)